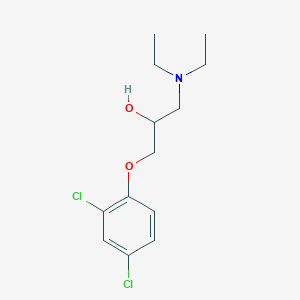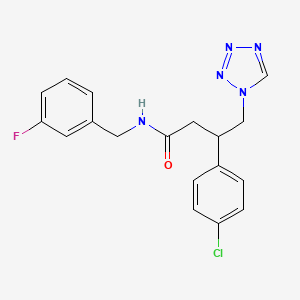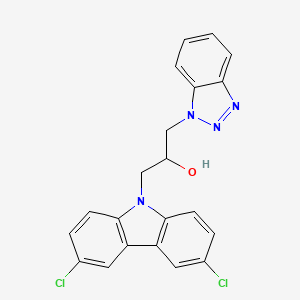![molecular formula C15H15N5O2S B15102558 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-imidazol-2-yl)furan-2-carboxamide](/img/structure/B15102558.png)
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-imidazol-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-imidazol-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a pyrimidine ring, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-imidazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylpyrimidine, furan-2-carboxylic acid, and 1H-imidazole. The synthesis may involve the following steps:
Formation of the Pyrimidine Derivative: The 4,6-dimethylpyrimidine is reacted with a suitable thiolating agent to introduce the sulfanyl group.
Coupling with Furan-2-carboxylic Acid: The sulfanyl pyrimidine derivative is then coupled with furan-2-carboxylic acid under appropriate conditions to form the intermediate compound.
Introduction of the Imidazole Ring: Finally, the intermediate is reacted with 1H-imidazole to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-imidazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-imidazol-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science:
作用機序
The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-imidazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoic acid: This compound shares a similar core structure but lacks the imidazole ring.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: This compound contains a pyrimidine ring but differs in other structural aspects.
Uniqueness
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-imidazol-2-yl)furan-2-carboxamide is unique due to the combination of its furan, pyrimidine, and imidazole rings. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications.
特性
分子式 |
C15H15N5O2S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(1H-imidazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C15H15N5O2S/c1-9-7-10(2)19-15(18-9)23-8-11-3-4-12(22-11)13(21)20-14-16-5-6-17-14/h3-7H,8H2,1-2H3,(H2,16,17,20,21) |
InChIキー |
PMRWMNZVZMAVAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NC=CN3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B15102476.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-3-yl)acetamide](/img/structure/B15102482.png)
![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15102499.png)

![5-imino-1-[1-(4-methoxybenzyl)piperidin-4-yl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B15102512.png)

![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B15102538.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15102541.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15102549.png)
![4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carbaldehyde](/img/structure/B15102554.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15102561.png)


![methyl 2-[(3E)-3-[hydroxy(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15102579.png)
